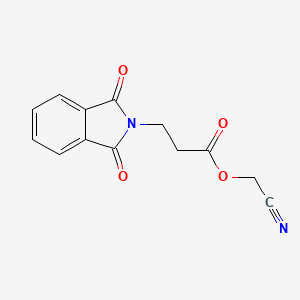
3-propyl-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-propyl-1H-indene is an organic compound with the molecular formula C₁₂H₁₄. It is a derivative of indene, where a propyl group is attached to the third carbon of the indene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-propyl-1H-indene can be achieved through various methods. One common approach involves the Friedel-Crafts alkylation of indene with propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction typically occurs under mild conditions and yields the desired product in good to excellent yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-propyl-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert this compound to its corresponding saturated hydrocarbons using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst
Substitution: Halogens (e.g., bromine), nitro groups (e.g., nitric acid), alkyl groups (e.g., alkyl halides)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated indenes, nitro indenes, alkylated indenes
Aplicaciones Científicas De Investigación
3-propyl-1H-indene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-propyl-1H-indene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Indene: The parent compound of 3-propyl-1H-indene, lacking the propyl group.
2-propyl-1H-indene: A structural isomer with the propyl group attached to the second carbon of the indene ring.
4-propyl-1H-indene: Another structural isomer with the propyl group attached to the fourth carbon of the indene ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the propyl group can affect the compound’s interaction with other molecules and its overall stability .
Propiedades
Número CAS |
10408-76-1 |
|---|---|
Fórmula molecular |
C12H14 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
3-propyl-1H-indene |
InChI |
InChI=1S/C12H14/c1-2-5-10-8-9-11-6-3-4-7-12(10)11/h3-4,6-8H,2,5,9H2,1H3 |
Clave InChI |
ACCJYEWLTYTBKX-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CCC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



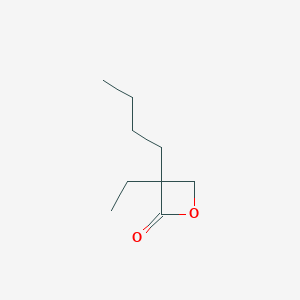


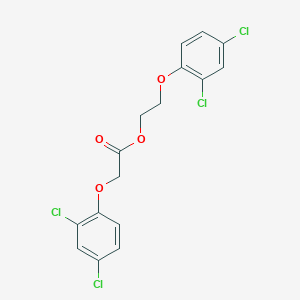
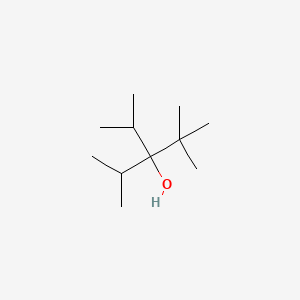
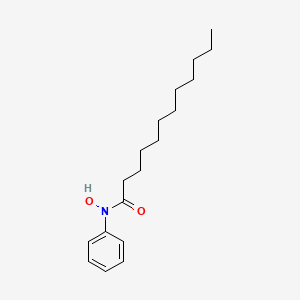
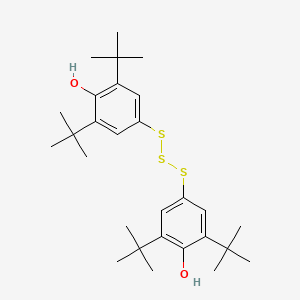

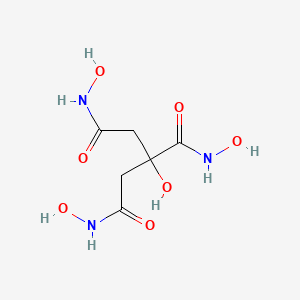
![1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane](/img/structure/B14722278.png)

